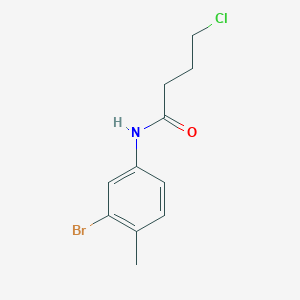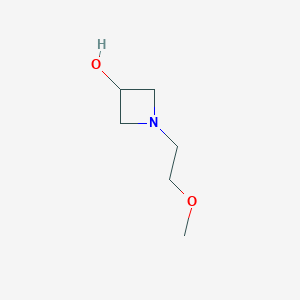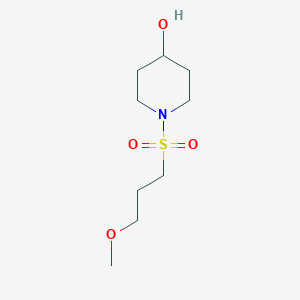![molecular formula C10H8F3NOS B1454604 2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile CAS No. 1311316-64-9](/img/structure/B1454604.png)
2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile
Overview
Description
“2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile” is a chemical compound with the CAS Number: 1311316-64-9 . It has a molecular weight of 247.24 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is {3-methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile . The InChI code for this compound is 1S/C10H8F3NOS/c1-15-8-6-7(4-5-14)2-3-9(8)16-10(11,12)13/h2-3,6H,4H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature .Scientific Research Applications
Electrosynthesis and Functional Group Transformation
- Electrosynthesis of Derivatives : Electrosynthesis techniques have been applied to similar compounds for the selective functionalization and transformation of organic molecules. For example, anodic oxidation of ethoxycarbonyl-trifluoropropyl phenyl sulfide has been performed to yield α-methoxylated products and β-phenylthio-α-(trifluoromethyl)acrylate derivatives in good yields, showcasing the versatility of electrosynthesis in modifying compounds containing trifluoromethyl groups and sulfides (Furuta, Saito, & Fuchigami, 1998).
Organic Synthesis and Chemical Reactions
- Cyanomethylation/Arylation to Access Oxindoles : Radical cyanomethylation/arylation of arylacrylamides with acetonitrile as the radical precursor has been described, involving dual C-H bond functionalization. This includes the sp(3) C-H of acetonitrile and the sp(2) C-H of the phenyl group, demonstrating the role of acetonitrile and similar nitriles in complex organic synthesis reactions (Pan, Zhang, & Zhu, 2015).
Photolytic and Electrochemical Studies
- Photolytic Generation of Carbocations : Research has explored the flash photolytic generation of dithio carbocations from derivatives, which may be analogous to reactions that could involve "2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile". These studies offer insights into the behavior of such compounds under specific conditions, potentially useful in synthetic applications or mechanistic studies (Okuyama et al., 1991).
Material Science and Surface Chemistry
- Aryl Radical Reactions on Surfaces : The reaction of aryl radicals on surfaces has been studied, which is relevant to the chemical functionalization of surfaces and the creation of organic layers. Such research might parallel investigations into compounds like "2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile" for surface modification or material science applications (Combellas et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-[3-methoxy-4-(trifluoromethylsulfanyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NOS/c1-15-8-6-7(4-5-14)2-3-9(8)16-10(11,12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBCGJZCNOPNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B1454528.png)


![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)


![3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile](/img/structure/B1454536.png)

